3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group, a hydroxyl group, and two methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-2,4-dione.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of the compound to the active site of the enzyme can prevent substrate access, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have a bicyclic structure and are investigated for their pharmacological properties.
Uniqueness
3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one is unique due to the specific combination of substituents on the thienopyrimidine core. The presence of the 4-fluorophenyl group and the hydroxyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11FN2O2S |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11FN2O2S/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19) |
InChI Key |
PZTXOXIYNVMEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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